molecular formula C15H14F2N2O3S B6640072 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide

Cat. No. B6640072
M. Wt: 340.3 g/mol
InChI Key: HFINGHHPXQZKNG-UHFFFAOYSA-N
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Description

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are involved in the development of many types of lymphomas and leukemias.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide' involves the reaction of 2-bromo-2,4-difluorobenzene with 2-hydroxypropylthiophene-2,4-dicarboxylic acid diethyl ester followed by amidation with ammonia.

Starting Materials
2-bromo-2,4-difluorobenzene, 2-hydroxypropylthiophene-2,4-dicarboxylic acid diethyl ester, Ammonia

Reaction
Step 1: 2-bromo-2,4-difluorobenzene is reacted with magnesium to form the Grignard reagent., Step 2: The Grignard reagent is then reacted with 2-hydroxypropylthiophene-2,4-dicarboxylic acid diethyl ester to form the corresponding alcohol., Step 3: The alcohol is then treated with ammonia to form the amide product, '2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide'.

Mechanism Of Action

The main target of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide is BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide inhibits BTK by binding to its active site, thus preventing its activation and downstream signaling.

Biochemical And Physiological Effects

Inhibition of BTK by 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide has several biochemical and physiological effects, including suppression of B-cell receptor signaling, inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment. These effects are mediated by downstream signaling pathways that are regulated by BTK, such as the PI3K/Akt and NF-kB pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, its efficacy and safety in humans are still under investigation, and further studies are needed to determine its optimal dose and treatment regimen. In addition, 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide may have off-target effects on other kinases or cellular processes, which should be taken into consideration when interpreting experimental results.

Future Directions

There are several potential future directions for the development and application of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide. One direction is the combination of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide with other anti-cancer agents, such as immune checkpoint inhibitors or CAR T-cell therapy, to enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide in other types of cancers that are dependent on BTK signaling, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide may lead to the discovery of new therapeutic options for B-cell malignancies.

Scientific Research Applications

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent anti-tumor activity both in vitro and in vivo, and has been shown to induce apoptosis (cell death) in B-cells. In addition, 2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

properties

IUPAC Name

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-15(22,10-3-2-9(16)5-11(10)17)7-19-14(21)12-4-8(6-23-12)13(18)20/h2-6,22H,7H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFINGHHPXQZKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)C(=O)N)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide

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